Cas no 2138554-60-4 ({(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane)
{(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane Chemical and Physical Properties
Names and Identifiers
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- {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane
- {[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane
- EN300-1137096
- 2138554-60-4
-
- Inchi: 1S/C9H15Cl2IO/c10-4-8(12)9(5-11)13-6-7-2-1-3-7/h7-9H,1-6H2
- InChI Key: JPEUFQOWQCCEHX-UHFFFAOYSA-N
- SMILES: IC(CCl)C(CCl)OCC1CCC1
Computed Properties
- Exact Mass: 335.95447g/mol
- Monoisotopic Mass: 335.95447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
{(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1137096-1.0g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1137096-0.05g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
| Enamine | EN300-1137096-0.1g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1137096-0.25g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1137096-0.5g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1137096-1g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1137096-2.5g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1137096-5g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 5g |
$3479.0 | 2023-10-26 | |
| Enamine | EN300-1137096-10g |
{[(1,4-dichloro-3-iodobutan-2-yl)oxy]methyl}cyclobutane |
2138554-60-4 | 95% | 10g |
$5159.0 | 2023-10-26 |
{(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane
Recent Advances in the Study of {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane (CAS: 2138554-60-4) in Chemical Biology and Pharmaceutical Research
The compound {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane (CAS: 2138554-60-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed articles, patent filings, and industry reports published within the last two years.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural features, including the cyclobutane ring and halogenated side chains, make it a valuable scaffold for medicinal chemistry. Researchers have successfully utilized this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory pathways. For instance, a 2023 study demonstrated its efficacy as a precursor in the synthesis of potent cyclooxygenase-2 (COX-2) inhibitors, showing promising results in preclinical models of inflammation.
In addition to its applications in anti-inflammatory drug development, {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane has shown potential in oncology research. A recent publication in the Journal of Medicinal Chemistry reported its use in the design of small-molecule inhibitors targeting protein-protein interactions critical for cancer cell survival. The compound's ability to undergo selective modifications at its halogen sites allows for precise tuning of its pharmacological properties, making it particularly valuable for structure-activity relationship studies.
The synthetic routes to this compound have also seen significant optimization in recent years. A 2024 patent application disclosed an improved, high-yield synthesis method that reduces the number of steps from previous protocols while maintaining excellent stereochemical control. This advancement is particularly important for scaling up production for further biological evaluation and potential clinical development. The new method employs a novel cyclization strategy that minimizes the formation of byproducts, addressing one of the major challenges in earlier synthetic approaches.
From a mechanistic perspective, computational studies have provided insights into the molecular interactions of derivatives of {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane with biological targets. Molecular docking simulations and molecular dynamics studies have revealed that the cyclobutane core contributes to favorable binding geometries, while the halogen atoms participate in specific interactions with target proteins. These findings are guiding the rational design of next-generation compounds with improved selectivity and potency.
Despite these promising developments, challenges remain in the development of this compound and its derivatives as therapeutic agents. Recent pharmacokinetic studies have identified issues with metabolic stability that need to be addressed through further structural modifications. Additionally, while the compound shows good in vitro activity, its in vivo efficacy and safety profiles require more extensive evaluation. Ongoing research is focusing on prodrug strategies and formulation approaches to overcome these limitations.
In conclusion, {(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}cyclobutane (CAS: 2138554-60-4) represents a promising chemical scaffold with diverse applications in drug discovery. The latest research demonstrates its utility in developing novel therapeutic agents for inflammation and cancer, supported by advances in synthetic methodology and computational modeling. As research continues, this compound is likely to play an increasingly important role in the development of targeted therapies, particularly in areas where modulation of protein-protein interactions is desired. Future studies should focus on optimizing its pharmacological properties and evaluating its therapeutic potential in more advanced disease models.
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